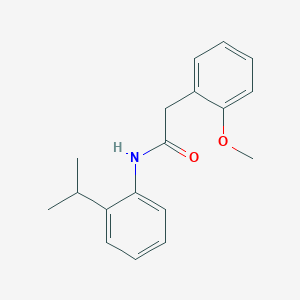

N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step organic reactions, including acetylation, esterification, and amidation processes. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, yielding the product after recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques like X-ray crystallography, NMR, and LC-MS. For example, the crystal structure of an analogous compound crystallizes in the orthorhombic system, showcasing intermolecular and intramolecular hydrogen bonds that contribute to its stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, such as hydrolysis, silylation, and hydrogenation, which modify their chemical properties for potential applications. Silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, for example, leads to the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical synthesis (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined experimentally and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of acetamide derivatives in pharmaceutical and materials science. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide demonstrates the potential of acetamide derivatives in the synthesis of industrially relevant compounds (Zhang Qun-feng, 2008).

Scientific Research Applications

Analgesic Properties and Crystal Structure : N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound similar in structure to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, was studied for its crystal structure and potential analgesic properties. The unique conformation of its vanilloid, amide, and dimethylphenyl groups was highlighted, which might contribute to its analgesic effects (Park, Lee, Kim, & Park, 1995).

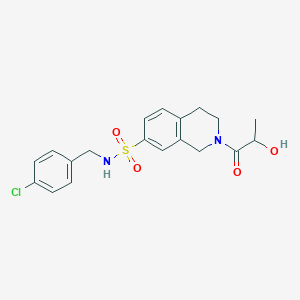

Structural Aspects and Properties in Salt and Inclusion Compounds : Research on amide-containing isoquinoline derivatives, which are structurally related to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, demonstrated unique gel formation and crystalline salt properties when treated with various acids. These findings have implications for developing new materials and chemical applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer Drug Synthesis and Molecular Docking Analysis : A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares a similar structure, revealed its potential as an anticancer drug. The compound targets the VEGFr receptor, and its crystal structure exhibits significant intermolecular hydrogen bonding, suggesting possible therapeutic applications (Sharma et al., 2018).

Bioactive Conversion and Metabolism : Acetaminophen, which is structurally related to N-(2-isopropylphenyl)-2-(2-methoxyphenyl)acetamide, is metabolized to form bioactive compounds in the nervous system. This metabolism involves conjugation with arachidonic acid and could inform the understanding of similar compounds' metabolic pathways (Högestätt et al., 2005).

Green Synthesis of Azo Disperse Dyes : N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to the compound , is an important intermediate in azo disperse dyes production. Research into its green synthesis using a novel Pd/C catalyst indicates the compound's relevance in eco-friendly industrial applications (Zhang Qun-feng, 2008).

properties

IUPAC Name |

2-(2-methoxyphenyl)-N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13(2)15-9-5-6-10-16(15)19-18(20)12-14-8-4-7-11-17(14)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAJMTZEZNRWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-[2-(propan-2-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)